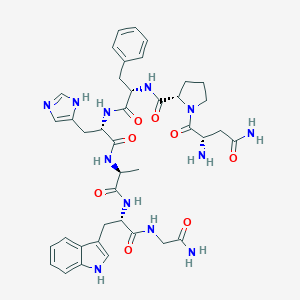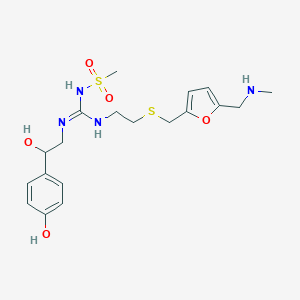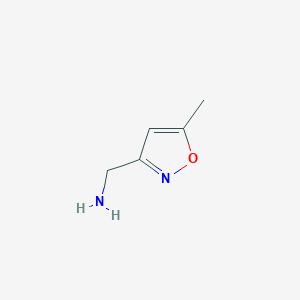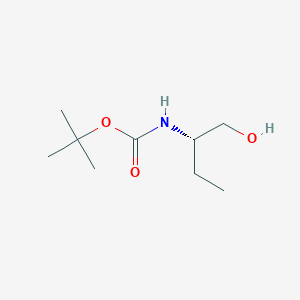
Leucokinin 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucokinin 2 is a neuropeptide that is found in insects. It is a member of the tachykinin family of peptides, which are known for their role in modulating neuronal activity. Leucokinin 2 is synthesized in the central nervous system of insects and has been shown to have a variety of physiological effects.
Wirkmechanismus
Leucokinin 2 exerts its effects by binding to specific receptors on the surface of target cells. These receptors are members of the G protein-coupled receptor family, which are known for their role in signal transduction. Once bound to its receptor, Leucokinin 2 activates a signaling cascade that ultimately leads to changes in cellular activity.
Biochemical and Physiological Effects:
Leucokinin 2 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to stimulate the release of digestive enzymes in the midgut of insects, which is important for the breakdown of food. In addition, Leucokinin 2 has been shown to modulate water balance in insects, which is important for maintaining osmotic balance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying Leucokinin 2 is that it is relatively easy to synthesize using solid-phase peptide synthesis. In addition, it has been shown to have a variety of physiological effects, which makes it a useful tool for studying the nervous system of insects. One limitation of studying Leucokinin 2 is that it is specific to insects, which limits its applicability to other organisms.
Zukünftige Richtungen
There are several future directions for research on Leucokinin 2. One area of interest is the role of Leucokinin 2 in modulating the activity of sensory neurons. Another area of interest is the potential for Leucokinin 2 to be used as a tool for controlling insect populations, either through the development of insecticides or through the manipulation of feeding behavior. Finally, there is interest in understanding the evolutionary history of Leucokinin 2 and its role in the diversification of insect species.
Synthesemethoden
The synthesis of Leucokinin 2 can be achieved through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Leucokinin 2 has been studied extensively in insects, where it has been shown to play a role in a variety of physiological processes, including feeding behavior, water balance, and reproduction. In addition, Leucokinin 2 has been shown to modulate the activity of sensory neurons, which are involved in the perception of environmental cues.
Eigenschaften
CAS-Nummer |
157623-03-5 |
|---|---|
Produktname |
Leucokinin 2 |
Molekularformel |
C40H50N12O8 |
Molekulargewicht |
826.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H50N12O8/c1-22(35(55)49-30(36(56)46-20-34(43)54)15-24-18-45-28-11-6-5-10-26(24)28)48-37(57)31(16-25-19-44-21-47-25)50-38(58)29(14-23-8-3-2-4-9-23)51-39(59)32-12-7-13-52(32)40(60)27(41)17-33(42)53/h2-6,8-11,18-19,21-22,27,29-32,45H,7,12-17,20,41H2,1H3,(H2,42,53)(H2,43,54)(H,44,47)(H,46,56)(H,48,57)(H,49,55)(H,50,58)(H,51,59)/t22-,27-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
UNIMMWBGHPQJGU-ZGTZUYPNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N |
SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
Sequenz |
NPFHAWG |
Synonyme |
leucokinin 2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)





![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)


![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)


